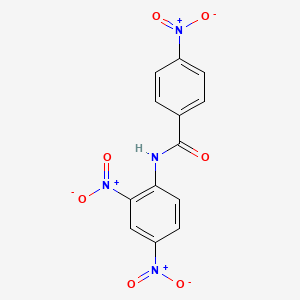
N-(2,4-Dinitrophenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of nitro groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2,4-dinitroaniline to form 2,4-dinitrophenylamine, which is then acylated using 4-nitrobenzoyl chloride under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N-(2,4-Diaminophenyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dinitroaniline and 4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is used as a reagent in organic synthesis, particularly in the preparation of other dinitrophenyl derivatives. It serves as a building block for more complex molecules and can be used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. The nitro groups can act as electron acceptors, making it useful in redox studies and as a probe for investigating biological pathways .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, acting as electron acceptors. The compound can also form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by binding to their active sites or interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: A related compound with similar nitro groups, used as a metabolic uncoupler and in the study of oxidative phosphorylation.
2,4-Dinitroaniline: Another related compound, used in the synthesis of dyes and as a precursor for other chemical reactions.
Uniqueness: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
37632-91-0 |
|---|---|
Molekularformel |
C13H8N4O7 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
N-(2,4-dinitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-1-3-9(4-2-8)15(19)20)14-11-6-5-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
InChI-Schlüssel |
HNTAKXSYJOAFSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)


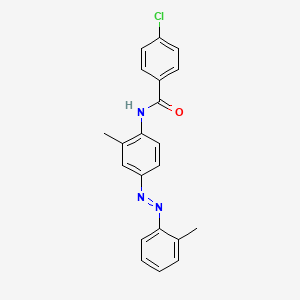
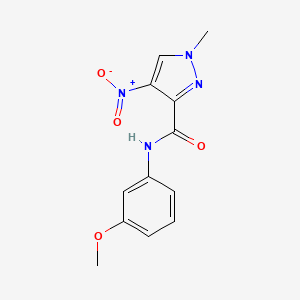
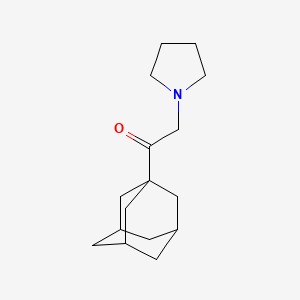
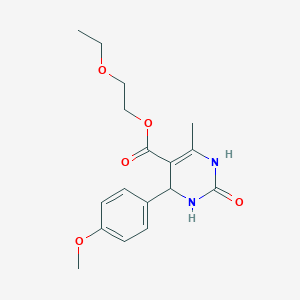
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
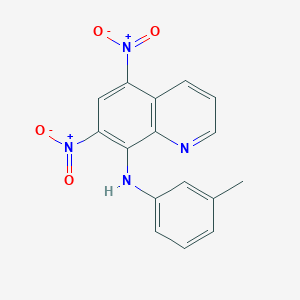
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)

![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)
